5-Fluoro-4-iodo-2-methoxy-3-methylpyridine
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Overview
Description
5-Fluoro-4-iodo-2-methoxy-3-methylpyridine is an organic compound with the molecular formula C7H7FINO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of fluorine, iodine, methoxy, and methyl groups attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
The synthesis of 5-Fluoro-4-iodo-2-methoxy-3-methylpyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 2-methoxypyridine with iodine and fluorine sources under specific conditions. For instance, the reaction can be catalyzed by potassium fluoride to yield the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of different solvents, temperatures, and catalysts.
Chemical Reactions Analysis
5-Fluoro-4-iodo-2-methoxy-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (fluorine and iodine).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically use palladium catalysts and appropriate ligands.
Scientific Research Applications
5-Fluoro-4-iodo-2-methoxy-3-methylpyridine has several applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-iodo-2-methoxy-3-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The methoxy and methyl groups may also influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
5-Fluoro-4-iodo-2-methoxy-3-methylpyridine can be compared with other fluorinated and iodinated pyridine derivatives:
5-Fluoro-2-methoxy-3-methylpyridine: Lacks the iodine atom, which may affect its reactivity and applications.
4-Iodo-2-methoxy-3-methylpyridine: Lacks the fluorine atom, which can influence its chemical properties and biological activity.
3-Bromo-5-fluoro-2-methoxypyridine: Contains a bromine atom instead of iodine, which can alter its reactivity in substitution and coupling reactions.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-fluoro-4-iodo-2-methoxy-3-methylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FINO/c1-4-6(9)5(8)3-10-7(4)11-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBYKWPDEUTPPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1OC)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FINO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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